molecular formula C26H17N3O6 B11525738 2-methyl-6-({2-[(E)-2-(4-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl}methyl)-4H-3,1-benzoxazin-4-one

2-methyl-6-({2-[(E)-2-(4-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl}methyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11525738
M. Wt: 467.4 g/mol
InChI Key: PNOBLZQHOFFGOK-IZZDOVSWSA-N
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Description

2-METHYL-6-({2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-({2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The initial step involves the formation of the benzoxazinone core through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Ethenylation: The ethenyl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-({2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas, palladium catalyst.

    Substitution: Halides, amines, nucleophilic solvents.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazinones.

Scientific Research Applications

2-METHYL-6-({2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-METHYL-6-({2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-METHYL-6-({2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE
  • **2-METHYL-6-({2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE

Uniqueness

The uniqueness of 2-METHYL-6-({2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL}METHYL)-4H-3,1-BENZOXAZIN-4-ONE lies in its specific structural features, such as the presence of the nitro group and the ethenyl linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H17N3O6

Molecular Weight

467.4 g/mol

IUPAC Name

2-methyl-6-[[2-[(E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3,1-benzoxazin-6-yl]methyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C26H17N3O6/c1-15-27-22-9-4-17(13-20(22)25(30)34-15)12-18-5-10-23-21(14-18)26(31)35-24(28-23)11-6-16-2-7-19(8-3-16)29(32)33/h2-11,13-14H,12H2,1H3/b11-6+

InChI Key

PNOBLZQHOFFGOK-IZZDOVSWSA-N

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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